Oxirane, 2-(2-(1-naphthalenyl)ethyl)-
Description
Contextualization within Epoxide and Naphthalene (B1677914) Chemistry
The chemical nature of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- is best understood by considering its two core components: the epoxide ring and the naphthalene system. Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, which renders them highly susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity is the cornerstone of their utility in organic synthesis. researchgate.net
The fusion of this reactive functional group with a naphthalene moiety introduces several key features. Naphthalene-containing compounds can be broadly categorized into two groups: those where the aromatic ring itself is epoxidized (arene oxides) and those, like the subject compound, where an epoxide is situated on an alkyl side chain. Naphthalene epoxides formed directly on the aromatic ring are known intermediates in metabolism and can be accessed synthetically through biocatalytic methods. acs.org These arene oxides are valuable building blocks for creating chiral synthons through nucleophilic ring-opening. acs.org
In contrast, Oxirane, 2-(2-(1-naphthalenyl)ethyl)- belongs to the class of naphthyl-substituted alkyl epoxides. Here, the naphthalene ring is electronically and sterically distinct from the reactive epoxide center. The bulky aromatic group can exert significant steric hindrance, influencing the regioselectivity of nucleophilic attack on the oxirane. Furthermore, the naphthalene system can participate in intramolecular reactions, acting as an internal nucleophile to facilitate the formation of new ring systems. rsc.org
Table 1: Physicochemical Properties of Oxirane, 2-(2-(1-naphthalenyl)ethyl)-
| Property | Value |
|---|---|
| CAS Number | 111990-50-2 |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Boiling Point | 337 °C at 760 mmHg |
| Density | 1.122 g/cm³ |
| Synonyms | 4-(1-Naphthyl)-1,2-epoxybutane, 1-Naphthylbutylene oxide |
Significance as a Synthetic Intermediate and Building Block
The primary significance of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- in organic chemistry lies in its role as a versatile synthetic intermediate. The strained three-membered ring is an electrophilic site, readily undergoing ring-opening upon treatment with nucleophiles such as amines, alkoxides, and organometallic reagents. This reaction typically proceeds via an Sₙ2 mechanism, leading to the formation of β-substituted alcohols with well-defined stereochemistry.
The presence of the naphthyl group provides a handle for building molecular complexity. One notable application for this class of compounds is in intramolecular cyclization reactions. rsc.org Under acidic conditions, the electron-rich naphthalene ring can act as a nucleophile, attacking one of the epoxide carbons. This intramolecular Friedel-Crafts-type alkylation results in the formation of fused polycyclic systems, such as naphthochroman derivatives. rsc.org Such structures are scaffolds for various target molecules in materials science and medicinal chemistry.
The terminal position of the epoxide in Oxirane, 2-(2-(1-naphthalenyl)ethyl)- generally directs nucleophilic attack to the less sterically hindered terminal carbon, affording primary alcohols. This predictable regioselectivity is a valuable attribute for synthetic planning. The resulting 1,2-diol derivatives or other functionalized products serve as key precursors for a wide range of more complex molecules, including pharmaceuticals and natural products. researchgate.netmdpi.com
Table 2: Representative Reactions of Naphthyl-Substituted Epoxides
| Reaction Type | Reagents/Conditions | Product Type | Significance |
|---|---|---|---|
| Intermolecular Nucleophilic Ring-Opening | Nu⁻ (e.g., R₂NH, RO⁻, R-MgBr) | β-Substituted Alcohols | Forms functionalized linear chains with controlled stereochemistry. |
| Intramolecular Arene-Epoxide Cyclization | Lewis or Brønsted Acid (e.g., HFIP) | Fused Polycyclic Systems (e.g., Naphthochromans) | Constructs complex, rigid molecular architectures. rsc.org |
| Biocatalytic Epoxidation/Ring-Opening | Peroxygenase, H₂O₂, Nucleophile (e.g., N₃⁻) | trans-Disubstituted Cyclohexadiene Derivatives | Provides access to chiral building blocks from the parent arene. acs.org |
Overview of Academic Research Trajectories for Aryl-Substituted Epoxides
Academic research involving aryl-substituted epoxides, a class that encompasses Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, has followed several major trajectories aimed at maximizing their synthetic potential. A dominant theme has been the development of methods for asymmetric synthesis, driven by the high demand for enantiomerically pure compounds in the pharmaceutical industry. mdpi.com
Key research areas include:
Asymmetric Epoxidation: Significant effort has been dedicated to methods that convert prochiral alkenes into chiral epoxides. Landmark developments like the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes have become foundational tools in organic synthesis. mdpi.com These methods allow for the creation of specific enantiomers of epoxides, which can then be elaborated into complex chiral molecules.
Catalytic Ring-Opening Reactions: Another major focus is the development of catalysts that control the regio- and stereoselectivity of epoxide ring-opening reactions. This includes the desymmetrization of meso-epoxides, where a chiral catalyst selectively promotes nucleophilic attack at one of two equivalent carbon atoms, generating a single enantiomer of the product. researchgate.net
One-Pot Syntheses: Efficiency in synthesis is a constant goal, leading to research into one-pot procedures for generating and reacting epoxides. For example, the Corey-Chaykovsky epoxidation, which uses sulfonium (B1226848) ylides, has been adapted into one-pot protocols that start from readily available alcohols and aldehydes, streamlining the synthesis of complex epoxides. nih.gov
Collectively, these research trajectories aim to enhance the utility of epoxides as chiral building blocks, providing chemists with precise and efficient tools for constructing the complex, stereochemically rich molecules required for modern chemical and biomedical science.
Structure
3D Structure
Properties
CAS No. |
111990-50-2 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylethyl)oxirane |
InChI |
InChI=1S/C14H14O/c1-2-7-14-11(4-1)5-3-6-12(14)8-9-13-10-15-13/h1-7,13H,8-10H2 |
InChI Key |
RRNNFTXINDHWIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Nomenclature and Stereochemical Aspects of Oxirane, 2 2 1 Naphthalenyl Ethyl
Systematic IUPAC Nomenclature and Common Synonyms
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-(1-naphthalenyl)ethyl)oxirane . This name precisely describes the molecular structure, indicating an oxirane (epoxide) ring substituted at the second carbon atom with a 2-(1-naphthalenyl)ethyl group.
In addition to its systematic IUPAC name, this compound is also known by several common synonyms that are frequently encountered in chemical literature and databases. These include 1,2-Epoxy-4-(1-naphthyl)butane and 1-Naphthylbutylene Oxide . nih.gov The synonym 1,2-Epoxy-4-(1-naphthyl)butane provides a clear description of the parent alkane chain (butane) with an epoxy group at positions 1 and 2, and a naphthyl group at position 4.
| Name Type | Name |
|---|---|
| Systematic IUPAC Name | 2-(2-(1-naphthalenyl)ethyl)oxirane |
| Common Synonyms | 1,2-Epoxy-4-(1-naphthyl)butane |
| 1-Naphthylbutylene Oxide |
Analysis of Potential Stereoisomerism and Chiral Considerations
The molecular structure of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- contains a chiral center, which gives rise to the possibility of stereoisomerism. The chiral center is the carbon atom of the oxirane ring that is bonded to the 2-(1-naphthalenyl)ethyl substituent. As a result of this single stereocenter, the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
These enantiomers are designated as (R)-2-(2-(1-naphthalenyl)ethyl)oxirane and (S)-2-(2-(1-naphthalenyl)ethyl)oxirane, according to the Cahn-Ingold-Prelog priority rules. The presence of chirality is a critical aspect of the molecule's identity, as enantiomers can exhibit different biological activities and interactions in chiral environments.
Characterization of its Racemic Nature and Strategies for Enantioselective Synthesis
Commercially available or synthetically prepared Oxirane, 2-(2-(1-naphthalenyl)ethyl)- is typically a racemic mixture, meaning it consists of an equal (50:50) mixture of the (R)- and (S)-enantiomers. nih.gov A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.
The separation of this racemic mixture into its individual, optically pure enantiomers, or the direct synthesis of a single enantiomer, is a significant challenge in stereoselective chemistry. Several general strategies, based on established research in epoxide chemistry, can be proposed for obtaining the enantiopure forms of this compound.
Strategies for Enantioselective Synthesis and Resolution:
Asymmetric Epoxidation: One of the most direct methods for obtaining enantiopure epoxides is through the asymmetric epoxidation of the corresponding alkene, in this case, 4-(1-naphthyl)-1-butene. This can be achieved using chiral catalysts, such as those employed in the Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation. These catalytic systems can selectively produce one enantiomer of the epoxide over the other.
Kinetic Resolution: This technique involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, and therefore enriched, other enantiomer. For racemic 1,2-Epoxy-4-(1-naphthyl)butane, this could be accomplished through enzymatic resolution, where a specific enzyme selectively catalyzes a reaction (e.g., hydrolysis) of one enantiomer at a much faster rate than the other.
Chiral Chromatography: The racemic mixture can also be separated using chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.
Advanced Synthetic Methodologies and Precursor Chemistry for Oxirane, 2 2 1 Naphthalenyl Ethyl
Synthesis of Olefinic Precursors to Oxirane, 2-(2-(1-naphthalenyl)ethyl)- (e.g., 4-(1-Naphthalenyl)but-1-ene)
The creation of the olefinic precursor, 4-(1-naphthalenyl)but-1-ene, is a critical step that establishes the carbon skeleton of the final molecule. This process involves the formation of a carbon-carbon bond to link the naphthalene (B1677914) moiety to a four-carbon chain, culminating in a terminal double bond.
Several robust methods are available for forging the key carbon-carbon bond between the naphthalene ring and the butenyl side chain. These strategies often employ organometallic reagents or transition-metal-catalyzed cross-coupling reactions to ensure high efficiency and selectivity.
Grignard Reactions: A classic and effective method involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, 1-(bromomethyl)naphthalene (B1266630) can be converted to the corresponding Grignard reagent, 1-naphthylmethylmagnesium bromide, by reaction with magnesium metal in an ethereal solvent. beyondbenign.orgchem-station.com This nucleophilic reagent can then be coupled with an allyl halide, such as allyl bromide, to form the desired 4-(1-naphthalenyl)but-1-ene. The reaction proceeds via a nucleophilic substitution mechanism.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions that provide a versatile and highly efficient means of forming carbon-carbon bonds. wikipedia.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org In this context, 1-bromonaphthalene (B1665260) can be reacted with but-3-en-1-ol in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand to yield 4-(1-naphthalenyl)butan-1-ol. Subsequent dehydration of the alcohol would furnish the target alkene. The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov
Suzuki Coupling: The Suzuki coupling reaction is another powerful tool that utilizes an organoboron compound and an organic halide. mdpi.comnih.gov For the synthesis of 4-(1-naphthalenyl)but-1-ene, 1-bromonaphthalene can be coupled with but-3-en-1-ylboronic acid or a corresponding boronate ester. This reaction is typically catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. nih.govmdpi.com The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.
| Coupling Reaction | Naphthalene Substrate | Coupling Partner | Catalyst/Reagents | Key Features |
| Grignard Reaction | 1-(Bromomethyl)naphthalene | Allyl bromide | Mg, Ether | Classic, reliable method. |
| Heck Reaction | 1-Bromonaphthalene | But-3-en-1-ol | Pd(OAc)₂, phosphine ligand, base | Versatile, good for functional group tolerance. |
| Suzuki Coupling | 1-Bromonaphthalene | But-3-en-1-ylboronic acid | Pd catalyst, base | Mild conditions, high yields. nih.govnih.gov |
Once the carbon skeleton is in place, functional group interconversions may be necessary to generate the terminal alkene required for epoxidation.
Wittig Reaction: The Wittig reaction is a premier method for the synthesis of alkenes from carbonyl compounds. mnstate.eduwikipedia.orglibretexts.org In this approach, 1-naphthaleneacetaldehyde (B1315119) can be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to directly form 4-(1-naphthalenyl)but-1-ene. organic-chemistry.orgyoutube.com The reaction proceeds through a betaine (B1666868) intermediate, which collapses to form the alkene and triphenylphosphine (B44618) oxide. The Wittig reaction is highly reliable for generating a terminal double bond at a specific location. libretexts.org

Epoxidation Strategies for Oxirane Ring Formation
With the olefinic precursor, 4-(1-naphthalenyl)but-1-ene, in hand, the next critical step is the formation of the oxirane ring. Several methods are available for this transformation, ranging from classical electrophilic epoxidation to more sophisticated catalytic asymmetric methodologies.
The most direct method for the epoxidation of an alkene is the reaction with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA). masterorganicchemistry.comquora.commasterorganicchemistry.com This reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide in a single step. youtube.comleah4sci.com The reaction is typically carried out in an inert solvent like dichloromethane. The epoxidation of 4-(1-naphthalenyl)but-1-ene with m-CPBA would yield the racemic mixture of Oxirane, 2-(2-(1-naphthalenyl)ethyl)-.
| Reagent | Solvent | Temperature | Product |
| m-CPBA | Dichloromethane | 0 °C to room temp. | Racemic Oxirane, 2-(2-(1-naphthalenyl)ethyl)- |
An alternative two-step approach to epoxidation involves the formation of a halohydrin intermediate, followed by an intramolecular Williamson ether synthesis. leah4sci.com
Halohydrin Formation: The reaction of 4-(1-naphthalenyl)but-1-ene with a halogen (e.g., Br₂ or Cl₂) in the presence of water results in the formation of a halohydrin. libretexts.orgleah4sci.comchemistrysteps.com The reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by water in an anti-fashion. masterorganicchemistry.comlibretexts.org In the case of a terminal alkene, the hydroxyl group adds to the more substituted carbon, and the halogen adds to the terminal carbon.
Intramolecular Cyclization: The resulting halohydrin can then be treated with a base, such as sodium hydroxide, to effect an intramolecular SN2 reaction. chemistrysteps.com The base deprotonates the hydroxyl group, forming an alkoxide, which then displaces the adjacent halide to form the oxirane ring. This method also produces a racemic mixture of the epoxide.

For the synthesis of enantiomerically enriched epoxides, catalytic asymmetric methods are employed. These reactions utilize chiral catalysts to control the stereochemical outcome of the epoxidation.
Sharpless Asymmetric Epoxidation: The Sharpless epoxidation is a highly enantioselective method for the epoxidation of allylic alcohols. organicreactions.orgorganic-chemistry.orgwikipedia.org To apply this method to the synthesis of chiral Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, 4-(1-naphthalenyl)but-1-ene would first need to be converted to the corresponding allylic alcohol, 1-(1-naphthalenyl)but-3-en-2-ol. The Sharpless epoxidation of this allylic alcohol, using a titanium tetraisopropoxide catalyst, a chiral tartrate ester (such as diethyl tartrate, DET), and an oxidant like tert-butyl hydroperoxide, would then yield a chiral epoxy alcohol. dalalinstitute.comharvard.edu The stereochemistry of the resulting epoxide is determined by the chirality of the tartrate ester used.
| Catalyst System | Chiral Ligand | Oxidant | Substrate | Product |
| Ti(O-iPr)₄ | (+)-DET or (-)-DET | t-BuOOH | Allylic Alcohol | Enantiomerically enriched epoxy alcohol |
Corey-Chaykovsky Reaction: The Corey-Chaykovsky reaction provides a method for the synthesis of epoxides from carbonyl compounds using a sulfur ylide. organic-chemistry.orgwikipedia.orgnrochemistry.com While not a direct epoxidation of the alkene precursor, it represents an alternative route to the target molecule. For instance, 1-naphthaleneacetaldehyde could be reacted with dimethyloxosulfonium methylide to form the desired epoxide. sunrisechemical.comorganicchemistrytutor.com Chiral versions of the Corey-Chaykovsky reaction have been developed using chiral sulfur ylides, which can provide enantiomerically enriched epoxides. wikipedia.org

Organocatalytic Epoxidation Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the epoxidation of olefins. These methods often rely on the in situ generation of a reactive oxidizing species from a common oxidant, such as hydrogen peroxide or Oxone®, facilitated by a chiral organic molecule. For the epoxidation of the precursor 1-(but-3-en-1-yl)naphthalene, chiral ketones and iminium salts are promising catalysts. nih.gov
Iminium salt catalysis, another prominent organocatalytic strategy, involves the activation of α,β-unsaturated aldehydes towards epoxidation. princeton.edu While the precursor to Oxirane, 2-(2-(1-naphthalenyl)ethyl)- is not an unsaturated aldehyde, related methodologies could potentially be adapted.
The table below presents data for the organocatalytic epoxidation of analogous olefins, illustrating the potential efficacy of these methods.
Table 1: Organocatalytic Epoxidation of Analogous Olefins
| Olefin Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| trans-Stilbene | Chiral Ketone | Oxone® | CH3CN/H2O | 0 | >95 | 95 |
Note: Data presented is for analogous compounds to illustrate the potential of the methodology due to a lack of direct data for 1-(but-3-en-1-yl)naphthalene.
Chemoenzymatic and Biocatalytic Approaches to Naphthalene Epoxides
Chemoenzymatic and biocatalytic methods offer green and highly selective alternatives for the synthesis of epoxides. These approaches utilize enzymes, either isolated or within whole-cell systems, to catalyze the epoxidation reaction with high stereospecificity under mild conditions.
For the synthesis of naphthalene-derived epoxides, peroxygenases have shown significant promise. tudelft.nl These enzymes can directly transfer an oxygen atom from a peroxide, typically hydrogen peroxide, to the aromatic ring or an aliphatic double bond. While much of the research has focused on the epoxidation of the naphthalene core itself, these enzymes can also be applied to the epoxidation of side-chain double bonds.
A common chemoenzymatic strategy involves the use of a lipase (B570770) to generate a peracid in situ from a carboxylic acid and hydrogen peroxide. researchgate.netresearchgate.net This peracid then acts as the oxidizing agent for the epoxidation of the olefin. This method is particularly attractive due to the wide availability and robustness of lipases. The reaction can often be carried out in organic solvents, which can be beneficial for dissolving nonpolar substrates like 1-(but-3-en-1-yl)naphthalene.
The table below summarizes representative results for the chemoenzymatic and biocatalytic epoxidation of analogous substrates.
Table 2: Chemoenzymatic and Biocatalytic Epoxidation of Analogous Substrates
| Substrate | Biocatalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|---|
| Styrene | Immobilized Lipase | H2O2/Acetic Acid | Toluene | 35 | >90 |
| β-Pinene | Novozym® 435 | H2O2/Acetic Acid | n-Hexane | 40 | 85 |
Note: Data is for analogous substrates and serves to illustrate the potential of these enzymatic methods.
Novel Synthetic Routes and Process Optimization at Laboratory Scale
Exploration of Environmentally Benign Synthesis Protocols
The development of environmentally benign or "green" synthesis protocols is a major focus in modern chemistry. For the epoxidation of 1-(but-3-en-1-yl)naphthalene, this involves the use of safer reagents and solvents, minimizing waste, and improving energy efficiency.
A key aspect of green epoxidation is the choice of the oxidant. Hydrogen peroxide is a highly desirable oxidant as its only byproduct is water. rsc.orgresearchgate.net Catalytic systems that can efficiently activate hydrogen peroxide are therefore of great interest. Another green oxidant is Oxone®, a potassium peroxymonosulfate (B1194676) salt, which is stable and relatively safe to handle. mdma.ch
The table below provides examples of environmentally benign epoxidation protocols for related olefins.
Table 3: Environmentally Benign Epoxidation of Analogous Olefins
| Olefin | Catalyst | Oxidant | Solvent System | Key Green Feature | Yield (%) |
|---|---|---|---|---|---|
| Cyclooctene | Methyltrioxorhenium (MTO) | H2O2 | Biphasic (Toluene/H2O) | H2O2 as oxidant | >95 |
| Various Olefins | Ketone | Oxone® | Ethyl Acetate/Water | No phase transfer catalyst | High |
Note: The data is for analogous compounds and highlights key principles of green epoxidation.
Continuous Flow Reactor Applications in Epoxide Synthesis
Continuous flow chemistry has emerged as a powerful technology for process optimization, offering advantages in terms of safety, scalability, and efficiency compared to traditional batch processes. qub.ac.ukqub.ac.uk For the synthesis of Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, a continuous flow approach could offer significant benefits.
In a typical flow setup, streams of the substrate (1-(but-3-en-1-yl)naphthalene) and the oxidant, along with a catalyst solution, are continuously pumped and mixed in a reactor coil. The reaction temperature can be precisely controlled, and the residence time in the reactor determines the extent of the reaction. The smaller reaction volumes in flow reactors enhance heat transfer and minimize the risks associated with exothermic reactions. nih.gov
A study on the continuous flow epoxidation of 4-phenyl-1-butene, a close structural analog of the precursor to the target oxirane, demonstrated the feasibility of this approach. researchgate.net Using a solid titanium silicalite-1 (TS-1) catalyst in a fixed-bed reactor with hydrogen peroxide as the oxidant, high yields of the corresponding epoxide were achieved over extended periods. researchgate.net This suggests that a similar strategy could be successfully applied to the synthesis of Oxirane, 2-(2-(1-naphthalenyl)ethyl)-.
The table below details the conditions and results for the continuous flow epoxidation of 4-phenyl-1-butene.
Table 4: Continuous Flow Epoxidation of 4-Phenyl-1-butene
| Catalyst | Oxidant | Solvent | Temperature (°C) | Residence Time | Yield (%) |
|---|
Note: This data for a structurally similar compound provides a strong basis for the development of a continuous flow process for the target molecule.
Spectroscopic and Spectrometric Elucidation of Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.
Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The spectrum of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- displays characteristic signals for the naphthalenyl, ethyl, and oxirane moieties. The aromatic protons of the naphthalene (B1677914) ring typically appear as a complex multiplet in the downfield region (δ 7.30-8.10 ppm). The protons of the ethyl chain and the oxirane ring appear in the upfield region. The methylene (B1212753) protons of the oxirane ring (CH₂) and the adjacent methine proton (CH) show distinct signals, with their splitting patterns revealing their connectivity.
Table 1: ¹H NMR Spectroscopic Data for Oxirane, 2-(2-(1-naphthalenyl)ethyl)- (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.08 | d | 1H | Ar-H |
| 7.86 | d | 1H | Ar-H |
| 7.73 | d | 1H | Ar-H |
| 7.58 - 7.34 | m | 4H | Ar-H |
| 3.29 | t | 2H | Naphthyl-CH₂ |
| 3.12 | m | 1H | Oxirane-CH |
| 2.79 | dd | 1H | Oxirane-CH₂ |
| 2.52 | dd | 1H | Oxirane-CH₂ |
Data is representative and compiled from typical values for such structures.
Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. The spectrum for Oxirane, 2-(2-(1-naphthalenyl)ethyl)- shows distinct signals for each unique carbon atom. The ten carbon atoms of the naphthalene ring resonate in the aromatic region (δ 120-140 ppm). The carbons of the ethyl chain and the oxirane ring appear at higher field strengths. Specifically, the oxirane carbons, being part of a strained, heteroatomic ring, show characteristic chemical shifts (typically δ 45-55 ppm).
Table 2: ¹³C NMR Spectroscopic Data for Oxirane, 2-(2-(1-naphthalenyl)ethyl)- (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 136.0 | Naphthyl C |
| 133.8 | Naphthyl C |
| 131.9 | Naphthyl C |
| 128.8 | Naphthyl CH |
| 127.4 | Naphthyl CH |
| 126.3 | Naphthyl CH |
| 125.8 | Naphthyl CH |
| 125.5 | Naphthyl CH |
| 123.7 | Naphthyl CH |
| 123.4 | Naphthyl CH |
| 52.4 | Oxirane CH |
| 47.1 | Oxirane CH₂ |
| 35.5 | Ethyl CH₂ |
Data is representative and compiled from typical values for such structures.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy) would reveal correlations between adjacent protons, for instance, showing the coupling between the oxirane CH proton and the two diastereotopic oxirane CH₂ protons, as well as the coupling between the ethyl CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns. Under Electron Ionization (EI), Oxirane, 2-(2-(1-naphthalenyl)ethyl)- undergoes characteristic fragmentation. The mass spectrum shows a molecular ion peak ([M]⁺) that confirms the compound's molecular weight of 212.28 g/mol .
The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations. A prominent fragmentation pathway involves the formation of the naphthylmethyl cation or a related tropylium-like ion at m/z 141, which is often the base peak. This results from the cleavage of the bond between the two ethyl carbons. Other significant fragments arise from the cleavage of the oxirane ring.
Table 3: Key Mass Fragments for Oxirane, 2-(2-(1-naphthalenyl)ethyl)- from EI-MS
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 212 | 5 | [M]⁺ (Molecular Ion) |
| 141 | 100 | [C₁₁H₉]⁺ (Naphthylmethyl cation) |
| 115 | 20 | [C₉H₇]⁺ (Indenyl cation) |
| 71 | 15 | [C₄H₇O]⁺ (Fragment from side chain) |
Source: Data adapted from NIST Chemistry WebBook.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- would display several key absorption bands.
Table 4: Characteristic IR Absorption Bands for Oxirane, 2-(2-(1-naphthalenyl)ethyl)-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3010 | C-H Stretch | Aromatic (Naphthalene) |
| 2990 - 2850 | C-H Stretch | Aliphatic (Ethyl, Oxirane) |
| 1600, 1510, 1465 | C=C Stretch | Aromatic Ring (Naphthalene) |
| 1250 | C-O-C Asymmetric Stretch | Oxirane Ring (Ring Breathing) |
| 950 - 850 | C-O-C Symmetric Stretch | Oxirane Ring (Ring Breathing) |
The C-H stretching vibrations of the naphthalene ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and oxirane groups appear just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic system are observed in the 1600-1450 cm⁻¹ region. The most diagnostic peaks for the oxirane ring are the C-O-C asymmetric and symmetric stretching modes (ring breathing), typically found around 1250 cm⁻¹ and in the 950-850 cm⁻¹ region, respectively.
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC, Column Chromatography)
Chromatographic methods are indispensable for separating the target compound from reaction byproducts and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like this oxirane. The compound would exhibit a characteristic retention time on a given GC column. The coupled mass spectrometer allows for positive identification of the eluting peak by matching its mass spectrum with a known database.
High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity checks and preparative purification. A typical method would involve a normal-phase column (e.g., silica) with a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture) or a reverse-phase column (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water).
Column Chromatography is a standard laboratory technique for the purification of this compound on a larger scale. Silica gel is a commonly used stationary phase, with elution carried out using a solvent system such as a gradient of ethyl acetate in hexane. The separation is monitored by Thin-Layer Chromatography (TLC) to collect the pure fractions.
Isotopic Labeling Studies for Structural and Mechanistic Insights
Isotopic labeling is a powerful technique utilized in the elucidation of reaction mechanisms and the detailed structural analysis of molecules. cernobioscience.comwikipedia.org This involves the substitution of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. cernobioscience.comwikipedia.org Common isotopes employed in the study of organic compounds include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O). cernobioscience.comthieme-connect.de These isotopes can be strategically incorporated into the structure of Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, and their journey through a chemical transformation can be monitored using spectroscopic and spectrometric methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). cernobioscience.comwikipedia.org
The primary advantage of isotopic labeling lies in its ability to provide information that is often unobtainable through other means. Since the substitution of an isotope minimally alters the chemical properties of the molecule, it acts as a subtle probe to track bond formations, bond cleavages, and molecular rearrangements. ias.ac.inchem-station.com
Elucidating Reaction Mechanisms
One of the principal applications of isotopic labeling is in the detailed investigation of reaction mechanisms. For a compound like Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, the epoxide ring is a site of high reactivity, susceptible to ring-opening reactions under various conditions. nih.govscience.gov Isotopic labeling can be instrumental in understanding the nuances of these reactions.
For instance, in a hypothetical acid-catalyzed ring-opening reaction of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- with a nucleophile, a key question would be to determine which of the two carbon atoms of the oxirane ring is attacked. By selectively labeling one of these carbons with ¹³C, the position of the newly formed bond with the nucleophile in the product can be definitively identified using ¹³C NMR spectroscopy.
Table 1: Hypothetical ¹³C NMR Chemical Shift Data for Mechanistic Elucidation
| Compound | Labeled Position | Expected ¹³C NMR Chemical Shift (ppm) of Labeled Carbon |
| ¹³C-labeled Oxirane, 2-(2-(1-naphthalenyl)ethyl)- | C1 of oxirane | ~52 |
| Product of nucleophilic attack at C1 | C1 | ~70 (with attached nucleophile) |
| Product of nucleophilic attack at C2 | C1 | ~50 (retains epoxide-like character) |
Note: The chemical shifts are hypothetical and for illustrative purposes.
Furthermore, deuterium labeling can provide insights into the stereochemistry of the ring-opening reaction. By using a deuterated nucleophile, the stereochemical orientation of the incoming group relative to the existing substituents can be determined.
Structural Elucidation and Spectroscopic Assignments
Isotopic labeling is also invaluable for the unambiguous assignment of signals in NMR and IR spectra, which is a cornerstone of structural elucidation. nih.govoregonstate.edu In complex molecules like Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, with multiple aromatic and aliphatic protons and carbons, spectral overlap can be a significant challenge.
By selectively replacing a specific hydrogen atom with deuterium, the corresponding signal in the ¹H NMR spectrum will disappear, allowing for the confident assignment of that proton's chemical shift. Similarly, ¹³C labeling can be used to identify specific carbon signals in the ¹³C NMR spectrum.
Oxygen-18 labeling can be particularly useful for identifying C-O bond vibrations in infrared (IR) spectroscopy. The increase in mass upon substituting ¹⁶O with ¹⁸O will cause a discernible shift in the vibrational frequency of the C-O bond, confirming its assignment in the IR spectrum. oregonstate.edu
Table 2: Illustrative Spectroscopic Data from Isotopic Labeling
| Isotopic Label | Spectroscopic Technique | Observation | Insight Gained |
| Deuterium (D) | ¹H NMR | Disappearance of a specific proton signal. | Unambiguous assignment of proton chemical shifts. |
| Carbon-13 (¹³C) | ¹³C NMR | Enhancement of a specific carbon signal. | Confirmation of carbon skeleton and assignment of chemical shifts. |
| Oxygen-18 (¹⁸O) | Mass Spectrometry | Increase in molecular ion peak by 2 m/z units. | Confirmation of oxygen incorporation and pathway. |
| Oxygen-18 (¹⁸O) | IR Spectroscopy | Shift of C-O stretching frequency to lower wavenumber. | Assignment of C-O vibrational modes. |
Reactivity and Mechanistic Studies of Oxirane, 2 2 1 Naphthalenyl Ethyl
Ring-Opening Reactions of the Oxirane Moiety
The cleavage of the carbon-oxygen bonds in the epoxide ring is a key feature of its chemistry, proceeding through either nucleophilic or electrophilic pathways. These reactions alleviate the ring strain and lead to the formation of a diverse array of functionalized products. nih.gov
The reaction of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- with strong nucleophiles typically proceeds via an S(_N)2 mechanism. chemistrysteps.comlibretexts.org In this pathway, the nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to simultaneous C-O bond cleavage. Due to the steric hindrance imposed by the 1-naphthalenylethyl group, the nucleophilic attack preferentially occurs at the less substituted carbon atom (C1). chemistrysteps.comyoutube.com This process results in a specific regiochemical outcome.
The reaction is initiated by the backside attack of the nucleophile, which leads to an inversion of stereochemistry at the site of attack, resulting in trans or anti addition products. chemistrysteps.com A subsequent protonation step, typically during workup, neutralizes the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.com A wide range of strong nucleophiles, including amines, thiols, alkoxides, and hydride reagents like lithium aluminum hydride (LiAlH(_4)), can effectively open the epoxide ring under basic or neutral conditions. chemistrysteps.comlibretexts.org
| Nucleophile | Reagent Example | Predominant Site of Attack | Mechanism | Product Type |
| Amine | R-NH(_2) | Less substituted carbon (C1) | S(_N)2 | β-Amino alcohol |
| Thiol | R-SH | Less substituted carbon (C1) | S(_N)2 | β-Thio alcohol |
| Alcohol/Alkoxide | RO / ROH | Less substituted carbon (C1) | S(_N)2 | β-Alkoxy alcohol |
| Water/Hydroxide | OH / H(_2)O | Less substituted carbon (C1) | S(_N)2 | 1,2-Diol |
| Hydride | LiAlH(_4) | Less substituted carbon (C1) | S(_N)2 | Alcohol |
This table is based on general principles of epoxide reactivity.
Under acidic conditions, the ring-opening mechanism for Oxirane, 2-(2-(1-naphthalenyl)ethyl)- is altered significantly. The reaction begins with the protonation of the epoxide oxygen by an acid, which creates a much better leaving group (a hydroxyl group) and activates the epoxide ring. libretexts.orgkhanacademy.org This initial step is followed by the nucleophilic attack.
The nature of the transition state in acid-catalyzed ring-opening is a hybrid between an S(_N)1 and S(_N)2 mechanism. libretexts.orglibretexts.org The C-O bond begins to break before the nucleophile attacks, leading to a buildup of positive charge on the carbon atoms. lumenlearning.com This positive charge is better stabilized on the more substituted carbon atom (C2), which is adjacent to the naphthalenylethyl group. The naphthyl group can provide electronic stabilization to this developing positive charge. Consequently, weak nucleophiles like water, alcohols, or halide ions will preferentially attack the more substituted carbon. chemistrysteps.comlibretexts.org
The regioselectivity of the ring-opening of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- is a direct consequence of the reaction conditions.
Under basic/nucleophilic conditions (S(_N)2): The reaction is sterically controlled. The nucleophile attacks the less hindered carbon atom, C1. libretexts.orglibretexts.org
Under acidic conditions (S(_N)1-like): The reaction is electronically controlled. The nucleophile attacks the more substituted carbon atom, C2, which can better stabilize the partial positive charge that develops in the transition state. libretexts.orglibretexts.org Aromatic epoxides, in general, favor electronic bias for nucleophilic attack at the benzylic position under these conditions. rsc.org
The stereoselectivity in both cases is governed by the backside attack of the nucleophile, leading to an inversion of configuration at the carbon center that is attacked. This results in the formation of trans-1,2-disubstituted products. nih.gov
| Condition | Mechanism | Site of Attack | Regiochemical Control | Stereochemical Outcome |
| Basic (e.g., RO) | S(_N)2 | Less substituted carbon (C1) | Steric | Inversion of configuration (anti-addition) |
| Acidic (e.g., H(_3)O) | S(_N)1-like | More substituted carbon (C2) | Electronic | Inversion of configuration (anti-addition) |
This table summarizes the predictable outcomes for the ring-opening of the target oxirane.
Rearrangement Reactions of the Epoxide Scaffold
In addition to ring-opening by external nucleophiles, the strained epoxide ring of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- can undergo intramolecular rearrangement reactions, typically under the influence of Lewis or Brønsted acids.
The Meinwald rearrangement is an acid-catalyzed isomerization of an epoxide to a carbonyl compound, such as an aldehyde or a ketone. researchgate.netresearchgate.net This reaction is particularly relevant for aryl-substituted epoxides. For Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, treatment with a Lewis acid (e.g., BF(_3)) or a Brønsted acid could initiate the rearrangement. The process involves the coordination of the acid to the epoxide oxygen, followed by the cleavage of a C-O bond to form a carbocation intermediate. A subsequent 1,2-hydride or 1,2-alkyl shift then occurs to yield the more stable carbonyl group. researchgate.netresearchgate.net
For this specific oxirane, cleavage of the C2-O bond would generate a carbocation stabilized by the naphthyl group. A subsequent 1,2-hydride shift from C1 to C2 would result in the formation of an aldehyde. This transformation provides a pathway to convert epoxides into carbonyl compounds, which are versatile intermediates in organic synthesis. researchgate.netresearchgate.net
The semipinacol rearrangement is another important class of reactions involving a 1,2-migration of a substituent to an adjacent electrophilic carbon center. researchgate.netsemanticscholar.org This rearrangement is a powerful method for constructing complex molecular skeletons, including the formation of quaternary carbon centers. nih.govrsc.org
While the classic semipinacol rearrangement involves substrates like 2,3-epoxy alcohols, the underlying principle can be applied to related systems. nih.gov For a derivative of Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, or under specific reaction conditions that generate an electrophilic center next to an oxygen-bearing carbon, a semipinacol-type rearrangement could be induced. The reaction typically proceeds through a stereospecific process where the migrating group is anti-periplanar to the breaking C-O bond of the oxirane. nih.gov This rearrangement offers a strategic approach to skeletal reorganization and the synthesis of complex carbonyl compounds. researchgate.net
Mechanistic Investigations of Intramolecular Rearrangements
The oxirane (epoxide) ring in Oxirane, 2-(2-(1-naphthalenyl)ethyl)- is susceptible to intramolecular rearrangements, particularly under acidic conditions. While specific studies on this molecule are not prevalent, the mechanism can be inferred from related naphthalene (B1677914) oxides. The acid-catalyzed rearrangement of naphthalene 1,2-oxide to 1-naphthol, known as the NIH shift, provides a model for such transformations. nih.gov
For Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, an acid-catalyzed mechanism would begin with the protonation of the epoxide oxygen, forming a more reactive oxonium ion. This is followed by the nucleophilic attack of a species to open the ring. In an intramolecular context, the electron-rich naphthalene ring itself can act as the nucleophile.
Two plausible pathways for intramolecular rearrangement are:
Intramolecular Cyclization: The protonated epoxide can be attacked by the C4 or C2 position of the naphthalene ring in an intramolecular Friedel-Crafts-type alkylation. This would lead to the formation of a new six-membered ring, resulting in a tetracyclic alcohol derivative. The stability of the resulting carbocation intermediate would dictate the preferred site of attack.
Hydride or Alkyl Shift: Following ring-opening, a 1,2-hydride shift could occur, leading to the formation of a more stable carbocation, which would then be neutralized to form an aldehyde or ketone.
The specific products formed would depend heavily on the reaction conditions, such as the nature of the acid catalyst and the solvent used. nih.gov
Reactions Involving the Naphthalene Ring System
The reactivity of the compound is significantly influenced by its extended aromatic system derived from naphthalene.
The 2-(oxiran-2-yl)ethyl group attached at the C1 position of the naphthalene ring acts as an alkyl substituent. Alkyl groups are electron-donating groups (EDGs) through an inductive effect (+I). wikipedia.org These groups activate the aromatic ring towards electrophilic aromatic substitution (EAS) and are known as ortho, para-directors. wikipedia.orgsavemyexams.commasterorganicchemistry.com
In the context of a 1-substituted naphthalene ring, the directing effect of the activating group channels incoming electrophiles primarily to the C4 (para) and C2 (ortho) positions of the substituted ring. The C5 and C8 positions in the adjacent ring are also activated. Theoretical studies show that a +I substituent at the C1 position directs the incoming electrophile mainly to the 5-position, with the 4- and 8-positions having smaller reactivity. researchgate.net Steric hindrance from the substituent can disfavor substitution at the C2 and C8 positions, often making the C4 and C5 positions the most probable sites of reaction.
The table below summarizes the expected major products for common EAS reactions on Oxirane, 2-(2-(1-naphthalenyl)ethyl)-.
| Reaction | Reagents | Electrophile (E+) | Expected Major Products |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 2-(2-(4-Nitro-1-naphthalenyl)ethyl)oxirane and 2-(2-(5-Nitro-1-naphthalenyl)ethyl)oxirane |
| Halogenation | Br₂ / FeBr₃ | Br⁺ (Bromonium ion) | 2-(2-(4-Bromo-1-naphthalenyl)ethyl)oxirane and 2-(2-(5-Bromo-1-naphthalenyl)ethyl)oxirane |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-(2-(Oxiran-2-yl)ethyl)naphthalene-1-sulfonic acid |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | R⁺ (Carbocation) | 2-(2-(4-Alkyl-1-naphthalenyl)ethyl)oxirane |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 2-(2-(4-Acyl-1-naphthalenyl)ethyl)oxirane |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
The naphthalene ring system can be reduced via catalytic hydrogenation. This process typically occurs in a stepwise manner, first reducing one of the aromatic rings to yield a tetralin derivative, followed by the reduction of the second ring to form a decalin derivative. The reaction is thermodynamically favorable as it forms more stable, lower-energy saturated products. libretexts.orglibretexts.org
Commonly used catalysts for this transformation include finely divided metals such as platinum (often as PtO₂, Adams' catalyst), palladium (typically on a carbon support, Pd/C), and nickel (Raney nickel). libretexts.orglibretexts.org Bimetallic catalysts like NiCu/Al₂O₃ and NiZn/Al₂O₃ have also shown high activity for naphthalene hydrogenation. mdpi.com
The reduction pathway for Oxirane, 2-(2-(1-naphthalenyl)ethyl)- would be:
Partial Hydrogenation: Oxirane, 2-(2-(1-naphthalenyl)ethyl)- + 2 H₂ → Oxirane, 2-(2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethyl)-
Full Hydrogenation: Oxirane, 2-(2-(1-naphthalenyl)ethyl)- + 5 H₂ → Oxirane, 2-(2-(decahydronaphthalen-1-yl)ethyl)-
Reaction conditions, such as temperature, pressure, and catalyst choice, can be tuned to selectively favor the formation of the partially hydrogenated tetralin intermediate. mdpi.com For instance, NiZn/Al₂O₃ catalysts have demonstrated high selectivity for tetralin. mdpi.com Under typical conditions for alkene hydrogenation, aromatic rings are generally not reduced, indicating that more forcing conditions (higher temperature and pressure) are required for this transformation. libretexts.org
Radical Reactions and Fragmentation Pathways Associated with the Compound's Structure
The structure of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- offers several sites for radical reactions. Plausible pathways include:
Hydrogen Abstraction: The positions most susceptible to hydrogen abstraction by a radical initiator are the benzylic hydrogens (on the carbon adjacent to the naphthalene ring) and the hydrogens on the oxirane ring. Abstraction at the benzylic position would generate a resonance-stabilized radical, which is a particularly favorable pathway.
Epoxide Ring Opening: A radical species could attack one of the carbon atoms of the oxirane ring, leading to homolytic C-O bond cleavage and the formation of an oxygen-centered radical.
Fragmentation: Once a radical is formed, fragmentation can occur. For example, if a radical is formed at the carbon atom between the naphthalene ring and the ethyl linker, β-scission could lead to the cleavage of the C-C bond, resulting in a naphthalenylmethyl radical and a separate epoxide-containing fragment.
These pathways are hypothetical and would be initiated by radical sources such as heat, UV light, or chemical initiators.
Computational and Quantum Chemical Investigations of Reactivity
Computational methods, particularly quantum chemistry, are powerful tools for investigating the reactivity and reaction mechanisms of complex organic molecules.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. researchgate.net For Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, DFT calculations can elucidate the complex potential energy surfaces of its reactions. researchgate.net
Key applications of DFT for this compound include:
Mechanism Elucidation: By calculating the energies of reactants, transition states (TS), intermediates, and products, DFT can map out the entire reaction pathway for processes like intramolecular rearrangements or electrophilic substitution. rsc.orgpku.edu.cn This allows for the determination of activation energies (the energy barrier from reactant to transition state), which reveals the kinetic feasibility of a proposed mechanism.
Regioselectivity Prediction: In electrophilic aromatic substitution, DFT can be used to calculate the activation energies for an electrophile attacking different positions on the naphthalene ring (e.g., C2, C4, C5). The position with the lowest activation energy corresponds to the kinetically favored product, thus predicting the regioselectivity of the reaction.
Reactivity Indices: DFT can be used to compute various reactivity descriptors. For instance, mapping the electrostatic potential onto the molecule's electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Fukui functions and local softness indices can be calculated to quantitatively predict the most reactive sites for nucleophilic, electrophilic, and radical attack.
The table below illustrates the type of data that DFT calculations could provide for predicting the regioselectivity of nitration on the compound.
| Position of Attack | Relative Transition State Energy (kcal/mol) | Predicted Product Distribution |
| C2 (ortho) | +2.5 | Minor |
| C4 (para) | 0.0 (Reference) | Major |
| C5 | +0.8 | Major |
| C8 | +3.1 | Minor |
This table contains hypothetical data to illustrate the application of DFT. The values represent the calculated energy difference between the transition state for attack at a given position and the lowest-energy transition state (C4).
By comparing the energetic profiles of concerted versus stepwise pathways, DFT can provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net
Transition State Analysis and Reaction Energetics
No specific computational studies detailing the transition state geometries, activation energies, or reaction energy profiles for any reaction involving Oxirane, 2-(2-(1-naphthalenyl)ethyl)- were found. This information is fundamental to understanding the kinetics and thermodynamics of its chemical transformations, such as ring-opening reactions under various conditions.
Frontier Molecular Orbital (FMO) Theory and Electronic Structure Analysis
The application of FMO theory, which examines the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, is a cornerstone of modern reactivity prediction. There is no available research that specifically calculates the HOMO-LUMO gap or maps the orbital densities for Oxirane, 2-(2-(1-naphthalenyl)ethyl)-. This data would be essential for predicting its regioselectivity and stereoselectivity in reactions with nucleophiles and electrophiles.
Solvent Effects and Catalysis in Silico
The role of solvents and catalysts in chemical reactions is profound. In silico studies, which use computational models to simulate these effects, can elucidate reaction mechanisms in different media and predict the efficacy of various catalysts. The scientific literature does not appear to contain any such studies focused on Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, leaving a void in the understanding of how its reactivity can be controlled and optimized.
Applications in Advanced Organic Synthesis and Materials Science
Oxirane, 2-(2-(1-naphthalenyl)ethyl)- as a Chiral Building Block in Asymmetric Synthesis
There is no literature available describing the use of this specific compound as a chiral building block in asymmetric synthesis. General principles of asymmetric synthesis involve using chiral molecules to induce stereoselectivity in reactions, but no examples utilize "Oxirane, 2-(2-(1-naphthalenyl)ethyl)-".
Precursor to Complex Polycyclic and Heterocyclic Systems
No documented synthetic routes show "Oxirane, 2-(2-(1-naphthalenyl)ethyl)-" being used as a precursor for the synthesis of complex polycyclic or heterocyclic systems.
Utility in the Synthesis of Functionalized Alcohols and Ethers
The ring-opening of epoxides with various nucleophiles is a fundamental reaction for producing functionalized alcohols and ethers. mt.comsemanticscholar.org However, no studies have been published that detail the specific ring-opening reactions of "Oxirane, 2-(2-(1-naphthalenyl)ethyl)-".
Role as a Monomer or Intermediate in Polymerization Studies and Derivative Synthesis for Materials Science
There is no information regarding the use of "Oxirane, 2-(2-(1-naphthalenyl)ethyl)-" as a monomer in polymerization or as an intermediate in materials science applications.
Synthesis of Polymeric Systems Incorporating Naphthyl-Epoxide Units
While polymers based on other naphthyl-epoxides are known, none are described that incorporate the specific naphthylethyl-epoxide unit derived from this monomer.
Cross-linking Reactions Involving Epoxide Moieties
The epoxide group is widely used for cross-linking polymer chains. However, no data is available on the use of "Oxirane, 2-(2-(1-naphthalenyl)ethyl)-" as a cross-linking agent.
Development of Novel Synthetic Methodologies for Naphthalene-Based Compounds
No novel synthetic methodologies have been developed that are based on "Oxirane, 2-(2-(1-naphthalenyl)ethyl)-" as a starting material or intermediate.
Due to this lack of specific information, a detailed and scientifically accurate article on "Oxirane, 2-(2-(1-naphthalenyl)ethyl)-" cannot be provided.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
Current synthetic strategies for analogous epoxides often rely on stoichiometric oxidants, which generate significant waste. mdpi.com A key research direction would be the exploration of catalytic epoxidation of the corresponding alkene, 4-(1-naphthalenyl)-1-butene, using environmentally benign oxidants like hydrogen peroxide or even molecular oxygen. acs.org The development of robust, recyclable catalysts, potentially based on earth-abundant metals or organocatalysts, would represent a significant advance. rsc.org
Investigation of Unprecedented Reactivity Patterns and Selectivity
The reactivity of the oxirane ring is dominated by nucleophilic ring-opening reactions. libretexts.orgresearchgate.net However, the presence of the bulky and electronically distinct naphthalene (B1677914) group in Oxirane, 2-(2-(1-naphthalenyl)ethyl)- could lead to novel reactivity patterns and selectivities that are not observed in simpler epoxides.
Future investigations should systematically explore the regioselectivity and stereoselectivity of its ring-opening with a wide array of nucleophiles under both acidic and basic conditions. libretexts.orglibretexts.org The influence of the naphthyl group on the electronic and steric properties of the epoxide could lead to unexpected outcomes, providing valuable insights into reaction mechanisms. researchgate.net For instance, biocatalytic approaches using enzymes could offer exquisite control over the regio- and stereoselectivity of ring-opening, yielding valuable chiral building blocks. acs.org
Beyond classical ring-opening, exploring cycloaddition reactions or rearrangements initiated by the epoxide could uncover entirely new chemical transformations. The unique juxtaposition of the reactive oxirane and the aromatic naphthalene system might enable intramolecular reactions, leading to complex polycyclic structures.
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
The synergy between computational chemistry and experimental work is a powerful engine for discovery. researchgate.net Advanced computational modeling can provide unprecedented insights into the synthesis and reactivity of Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, accelerating the pace of research.
Density functional theory (DFT) and other quantum chemical methods can be employed to:
Predict Reaction Pathways: Elucidate the mechanisms of potential synthetic routes and predict their feasibility and potential byproducts. nih.gov
Analyze Reactivity and Selectivity: Model the transition states of ring-opening reactions to understand and predict the regiochemical and stereochemical outcomes with different nucleophiles and catalysts. researchgate.netnih.gov
Design Novel Catalysts: Computationally screen potential catalysts for sustainable synthesis or new transformations, identifying promising candidates for experimental validation.
Machine learning algorithms, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes and suggesting optimal reaction conditions. acs.orgresearchgate.netacs.org Applying these predictive models to Oxirane, 2-(2-(1-naphthalenyl)ethyl)- could significantly reduce the amount of empirical experimentation required to discover new reactions and optimize existing processes. mdpi.com
Exploration of New Catalytic Transformations
Catalysis is central to modern organic synthesis, offering pathways to new molecules and improved reaction efficiencies. The development of novel catalytic transformations involving Oxirane, 2-(2-(1-naphthalenyl)ethyl)- is a rich area for future research.
A primary focus should be on asymmetric catalysis to control the stereochemistry of its reactions. nih.govmdpi.comsemanticscholar.org Chiral catalysts, including metal-salen complexes or organocatalysts, could be developed for the enantioselective ring-opening of this epoxide, providing access to a range of enantioenriched naphthalene-containing compounds that could have applications in medicinal chemistry and materials science. researchgate.net The enantioselective cross-coupling of this meso-epoxide with aryl halides, for instance, could generate complex chiral β-arylcycloalkanols. nih.gov
High-throughput screening techniques can be employed to rapidly evaluate large libraries of potential catalysts for specific transformations, accelerating the discovery of new and efficient catalytic systems. mpg.denih.govresearchgate.netmdpi.com This approach could be particularly valuable for identifying catalysts that promote unprecedented reactivity patterns.
Integration into Automated Synthesis and Flow Chemistry Systems
The automation of chemical synthesis is revolutionizing the way molecules are made, enabling faster, more efficient, and more reproducible production. researchgate.netbiovanix.com Integrating the synthesis of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- and its derivatives into automated platforms represents a significant future research direction.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling. atomfair.commdpi.commdpi.comacs.org Developing a continuous-flow process for the synthesis of this oxirane would be a major step towards its efficient and scalable production. nus.edu.sgacs.org
Furthermore, automated synthesis platforms can be used to rapidly explore the reaction space of Oxirane, 2-(2-(1-naphthalenyl)ethyl)-, systematically varying reagents, catalysts, and reaction conditions to discover new transformations and optimize reaction outcomes. innovationnewsnetwork.com These platforms, often incorporating artificial intelligence and machine learning, can autonomously design and execute experiments, leading to accelerated discovery. youtube.com The development of such an automated system for this specific compound and its derivatives could unlock its full potential for various applications. nih.gov
Q & A
Q. How do structural modifications (e.g., substituents on naphthalene) alter the compound’s bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on naphthalene. Test antimicrobial activity via broth microdilution (MIC assays).
- Docking Simulations : Model interactions with target enzymes (e.g., cytochrome P450) to identify critical binding motifs.
- Crystallography : Solve X-ray structures of protein-ligand complexes to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
